molecular formula C20H24FN3O4S B12384759 Setd7-IN-1

Setd7-IN-1

Cat. No.: B12384759
M. Wt: 421.5 g/mol
InChI Key: UWXYTGRBDQRKIP-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Setd7-IN-1 is a chemical compound known for its role as an inhibitor of the histone lysine methyltransferase enzyme SETD7. This enzyme is involved in the methylation of lysine residues on histone proteins, which plays a crucial role in the regulation of gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Setd7-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that confer its inhibitory properties. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. This involves optimizing reaction conditions, using larger reaction vessels, and employing automated systems for monitoring and control. The goal is to achieve consistent quality and high efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Setd7-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Mechanism of Action

Setd7-IN-1 exerts its effects by inhibiting the activity of the histone lysine methyltransferase enzyme SETD7. This enzyme is responsible for the monomethylation of lysine residues on histone proteins, which plays a critical role in the regulation of gene expression. By inhibiting SETD7, this compound can alter the methylation status of histones, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

Setd7-IN-1 is similar to other histone lysine methyltransferase inhibitors, such as PFI-2. it has unique properties that make it distinct:

List of Similar Compounds

Properties

Molecular Formula

C20H24FN3O4S

Molecular Weight

421.5 g/mol

IUPAC Name

(2R)-2-[(8-fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl)sulfonylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide

InChI

InChI=1S/C20H24FN3O4S/c21-18-12-16(11-15-6-7-22-13-17(15)18)29(27,28)24-19(20(26)23-8-9-25)10-14-4-2-1-3-5-14/h1-5,11-12,19,22,24-25H,6-10,13H2,(H,23,26)/t19-/m1/s1

InChI Key

UWXYTGRBDQRKIP-LJQANCHMSA-N

Isomeric SMILES

C1CNCC2=C1C=C(C=C2F)S(=O)(=O)N[C@H](CC3=CC=CC=C3)C(=O)NCCO

Canonical SMILES

C1CNCC2=C1C=C(C=C2F)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)NCCO

Origin of Product

United States

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